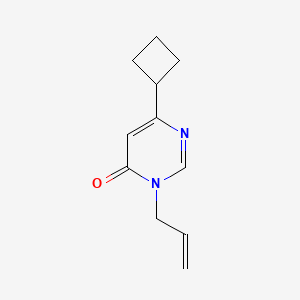
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, also known as 6-CB-3-PEDHP, is a novel heterocyclic compound with a wide range of potential applications in the field of science and medicine. It is a derivative of the pyrimidine family, and its structure contains a cyclobutyl moiety, an ethylenic double bond, and a hydroxyl group. This compound has been extensively studied due to its unique properties, which include its ability to form stable dimers, its low toxicity, and its ability to act as a catalyst for various reactions.
Aplicaciones Científicas De Investigación
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of potential applications in the field of science and medicine. It has been used as a catalyst for a variety of reactions, including the synthesis of cyclic peptides, the formation of stable dimers, and the synthesis of heterocyclic compounds. In addition, it has been used as a fluorescent dye for bioimaging, as a ligand for metal complexes, and as a potential therapeutic agent for cancer and other diseases. It has also been used in the synthesis of polymers, in the development of new materials, and in the synthesis of novel compounds with potential applications in drug delivery.
Mecanismo De Acción
The mechanism of action of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve the formation of stable dimers, which are believed to be involved in the catalytic mechanisms of various reactions. In addition, the hydroxyl group of the compound is believed to be involved in the formation of hydrogen bonds with other molecules, which may contribute to its ability to act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are not well understood, but it is believed to have some potential therapeutic applications. In particular, it has been shown to have anti-inflammatory and anti-tumor activities, as well as to be able to inhibit the growth of certain cancer cell lines. In addition, it has been shown to have antifungal and antibacterial properties, as well as to exhibit some antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. In addition, it has a wide range of potential applications, including its ability to act as a catalyst for various reactions and its potential therapeutic applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential applications of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are vast, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential therapeutic applications, and its ability to act as a catalyst for various reactions. In addition, further research into the synthesis of novel compounds based on the 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one structure, as well as its use in the synthesis of polymers and new materials, could provide new insights into its potential applications.
Métodos De Síntesis
The synthesis of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a multi-step process that involves the reaction of cyclobutyl bromide with 3-hydroxyprop-2-en-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution of the bromide by the hydroxyl group, followed by a cyclization reaction to form the desired cyclobutyl-3-hydroxyprop-2-en-1-one. This intermediate is then subjected to a dehydration reaction in the presence of an acid to yield the desired 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one.
Propiedades
IUPAC Name |
6-cyclobutyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-6-13-8-12-10(7-11(13)14)9-4-3-5-9/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRAMCOKWAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
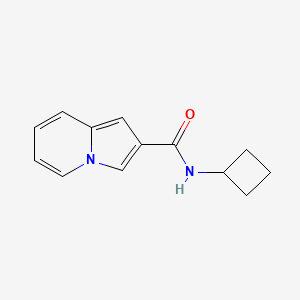

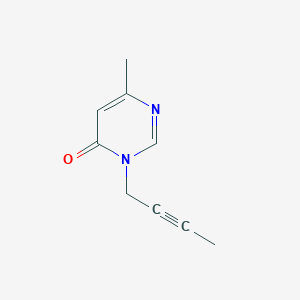
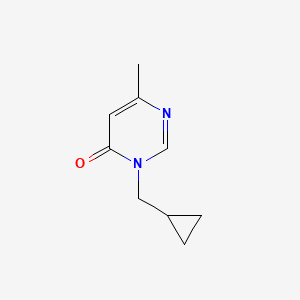
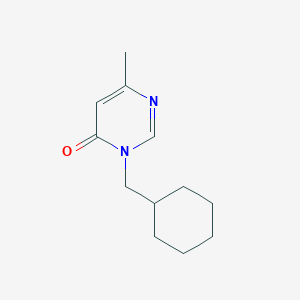
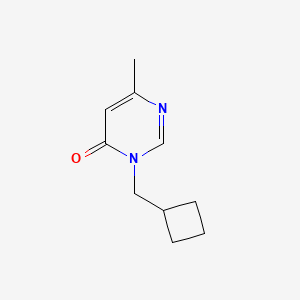
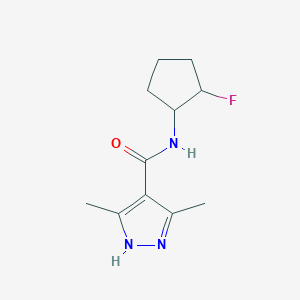
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)